REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[CH2:5]([O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Cl:20][Sn]Cl>Cl>[ClH:20].[CH2:5]([O:12][C:13]1[CH:14]=[CH:15][C:16]([NH:17][NH2:1])=[CH:18][CH:19]=1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(N)C=C1
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 90 minutes at -8° to 10° C
|
Duration
|
90 min
|
Type
|
STIRRING
|
Details
|
stirred for i hour at 0° C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is removed from the ice bath
|
Type
|
STIRRING
|
Details
|
is stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC1=CC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |